(S)-1-(Pyridin-2-yl)ethanol
Description
Significance of Chiral Alcohols as Versatile Chiral Synthons
Chiral alcohols are indispensable tools in the arsenal (B13267) of synthetic organic chemists. Their significance lies in their versatility as chiral synthons—stereo-defined molecular fragments that can be incorporated into larger, more complex structures. The hydroxyl group provides a reactive handle for a wide array of chemical transformations. Chiral alcohols can be directly integrated into target molecules as esters or ethers, or they can serve as precursors for other crucial functional groups such as amines, amides, and thiols. Furthermore, by converting the hydroxyl group into a good leaving group (e.g., through mesylation or tosylation), chemists can facilitate the formation of new carbon-carbon bonds, a cornerstone of molecular construction.
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities, has driven the development of efficient methods for producing chiral alcohols.
Overview of (S)-1-(Pyridin-2-yl)ethanol as a Key Chiral Building Block
This compound stands out as a particularly valuable chiral building block. Its structure, which combines a chiral secondary alcohol with a pyridine (B92270) ring, offers a unique combination of properties. The pyridine nitrogen atom can act as a ligand, coordinating to metal centers in catalysts, while the chiral alcohol provides a stereochemical directing group. This dual functionality makes it a highly sought-after precursor for the synthesis of chiral ligands used in asymmetric catalysis.
One of the notable applications of this compound is in the synthesis of inhibitors for Kynurenine 3-monooxygenase, which are being investigated for the treatment of conditions like pancreatitis. alfachemic.comnih.gov Its utility extends to the broader agrochemical and pharmaceutical industries, where enantiopure heteroaromatic alcohols are prized for their biological activity. nih.gov
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 59042-90-9 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | Not specified |
| Purity | ≥98% (Min, GC) |
| Synonyms | (S)-α-Methyl-2-pyridinemethanol, (S)-2-(1-Hydroxyethyl)pyridine |
Historical Context of Enantioselective Synthesis of Chiral Alcohols
The journey to efficiently synthesize specific enantiomers of chiral alcohols has been a long and storied one. Early methods often relied on the resolution of racemic mixtures, a process that inherently has a maximum yield of 50% for the desired enantiomer. A significant turning point was the thalidomide (B1683933) tragedy in the 1960s, which starkly illustrated the critical importance of stereochemistry in drug design and spurred intensive research into enantioselective synthesis. acs.org
The modern era of asymmetric synthesis, beginning in the mid-1960s, has been marked by the development of powerful catalytic methods. acs.org These include:
Asymmetric Hydrogenation: Pioneered by Noyori and Knowles, this method uses chiral metal catalysts to add hydrogen across a double bond, creating a chiral center with high enantioselectivity.
Asymmetric Epoxidation and Dihydroxylation: Developed by Sharpless, these reactions introduce oxygen-containing functional groups enantioselectively.
Corey–Bakshi–Shibata (CBS) Reduction: This highly reliable method uses a chiral oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones to secondary alcohols. nih.gov
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, has become an increasingly important industrial method for producing chiral alcohols. nih.gov Enzymes offer high selectivity and operate under mild conditions, making them an environmentally friendly option. nih.gov
These breakthroughs have provided chemists with a robust toolkit for the synthesis of a wide range of chiral alcohols, including pyridyl derivatives.
Current Research Landscape and Future Directions for this compound
Current research continues to build upon this foundation, with a focus on developing more efficient, sustainable, and versatile methods for the synthesis and application of chiral pyridyl alcohols like this compound.
Key Research Areas:
Chemoenzymatic Synthesis: Researchers are combining chemical and enzymatic steps to create novel chiral alcohols. For instance, chemoenzymatic strategies are being used to produce pyridine-based secondary alcohols with features like α-fluorination, which can impart unique biological properties. nih.gov
Novel Ligand Development: this compound and related structures are being used to synthesize new generations of chiral ligands for asymmetric catalysis. These ligands are employed in a variety of reactions, including the iridium-catalyzed asymmetric hydrogenation of challenging substrates. rsc.org
Photocatalysis: Visible-light-driven photocatalysis is emerging as a powerful tool for the site-selective functionalization of pyridine derivatives, offering mild and transition-metal-free reaction conditions. acs.org
Catalyst Optimization: Studies are exploring how the electronic properties of pyridine-containing ligands influence the performance of metal catalysts. By tuning these properties, the activity and selectivity of catalysts can be enhanced. whiterose.ac.uk
Future Perspectives:
The future of chiral pyridyl alcohol synthesis and application is geared towards greater sustainability and efficiency. The development of biocatalytic systems, using either isolated enzymes or whole-cell catalysts, is a promising avenue for the industrial-scale production of chiral aromatic alcohols. nih.gov Furthermore, there is growing interest in using CO2 as a feedstock for chemical synthesis, and the development of novel catalysts for the hydrogenation of CO2 to produce higher alcohols represents a significant long-term goal. rug.nl The design of innovative catalytic systems that combine enantioselective and diastereoselective transformations will also continue to push the boundaries of what is possible in asymmetric synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59042-90-9 | |
| Record name | (1S)-1-(pyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 1 Pyridin 2 Yl Ethanol
Asymmetric Catalysis Approaches
The most efficient and atom-economical method for the synthesis of (S)-1-(Pyridin-2-yl)ethanol is the asymmetric hydrogenation of 2-acetylpyridine (B122185). This process involves the use of chiral metal catalysts that facilitate the addition of hydrogen across the carbonyl group in a stereoselective manner. Ruthenium and iridium-based catalysts have emerged as the most effective for this transformation.
Asymmetric Hydrogenation of 2-Acetylpyridine
The core of this synthetic strategy lies in the use of a chiral catalyst to control the stereochemical outcome of the hydrogenation reaction, leading to a high excess of the desired (S)-enantiomer.
Ruthenium complexes, particularly those featuring diphosphine and diamine ligands, have been extensively studied and successfully applied in the asymmetric hydrogenation of aromatic ketones, including 2-acetylpyridine.
Pioneered by Ryoji Noyori, these catalysts are typically composed of a Ruthenium(II) center coordinated to a chiral diphosphine ligand and a chiral diamine ligand. acs.org The combination of these chiral ligands creates a highly effective and stereoselective catalytic environment. For the hydrogenation of 2-acetylpyridine, catalysts of the type trans-[RuCl₂(diphosphine)(diamine)] have shown significant promise. For instance, a catalyst system employing a chiral 1,2-bis((diphenylphosphino)methyl)cyclohexane ligand in combination with a chiral diamine has been reported to produce 1-(pyridin-2-yl)ethanol with good enantioselectivity. acs.org
Table 1: Performance of Ru(II)-diamine-diphosphine Catalysts in the Hydrogenation of 2-Acetylpyridine
| Diphosphine Ligand | Diamine Ligand | Enantiomeric Excess (ee %) |
|---|---|---|
| (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane | (R,R)-DPEN | 84 |
| (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane | (R,R)-DACH | 81 |
Data sourced from Organometallics, 2002, 21 (14), pp 2959–2972. acs.org
The enantioselectivity of the hydrogenation is critically dependent on the specific combination of the chiral diphosphine and diamine ligands. The "matching" of the chirality of these two ligands is a key principle in achieving high enantiomeric excess. The chiral environment created by the ligands dictates the preferential binding orientation of the prochiral ketone, leading to the selective formation of one enantiomer over the other. The steric and electronic properties of the ligands play a crucial role in this differentiation. The interplay between the chirality of the diphosphine backbone and the stereocenters of the diamine creates a well-defined chiral pocket around the ruthenium center, which is essential for effective stereocontrol. acs.org
Beyond the catalyst itself, the reaction conditions are paramount for maximizing both the yield and the enantioselectivity of the desired product. The choice of solvent can significantly influence the catalyst's activity and selectivity. Protic solvents like isopropanol are commonly used in these reactions. The hydrogen pressure is another critical parameter that needs to be carefully optimized. While higher pressures can increase the reaction rate, they may not always lead to higher enantioselectivity. Finding the optimal balance between pressure, temperature, and reaction time is crucial for an efficient process. For many Noyori-type catalyst systems, reactions can be effectively run at hydrogen pressures ranging from 4 to 100 atmospheres. harvard.edu
While ruthenium catalysts are more commonly cited for this specific transformation, iridium-based catalysts have also demonstrated high efficiency in the asymmetric hydrogenation of ketones and heteroaromatic compounds. nrochemistry.com Iridium complexes, often featuring chiral phosphine ligands, can be activated for the hydrogenation of challenging substrates. The development of iridium catalysts for the asymmetric hydrogenation of pyridyl ketones remains an active area of research, with the potential to offer alternative or improved synthetic routes.
Other Transition Metal-Catalyzed Asymmetric Hydrogenation Systems (e.g., Iron(II) complexes)
While ruthenium and rhodium complexes have historically dominated the field of asymmetric hydrogenation, there is a growing interest in developing catalysts based on more earth-abundant and less toxic metals like iron. d-nb.info Iron(II) complexes have emerged as promising, affordable alternatives for the reduction of ketones. researchgate.net
In the realm of ketone reduction, Iron(II) catalysts have demonstrated moderate to high catalytic activities, particularly in asymmetric transfer hydrogenation (ATH). researchgate.net For instance, Fe(II) complexes featuring nitrogen-donor ligands have been reported to achieve high enantiomeric excess (>90%) under mild conditions. researchgate.net Morris and co-workers developed Fe(II) complexes for the ATH of ketones with high turnover frequencies (TOF), and modifications to the ligand framework from diimino-phosphine to diamino-phosphine ligands significantly enhanced catalytic performance, achieving TOFs of up to 30,000 h⁻¹ and an enantiomeric excess of 90%. researchgate.net Although much of the focus for iron catalysis has been on transfer hydrogenation, these developments highlight the potential for creating sustainable and efficient iron-based systems for various asymmetric reductions, including direct hydrogenation. d-nb.info
Table 1: Performance of Selected Iron(II) Catalysts in Asymmetric Ketone Reduction
| Catalyst System | Substrate | Reaction Type | TOF (h⁻¹) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| [Et₃NH]⁺[HFe₃(CO)₁₁]⁻/aminodiphosphine | Aromatic Ketones | Transfer Hydrogenation | Not Reported | 99% |
| Fe(II) diimino-phosphine complex | Aromatic Ketones | Transfer Hydrogenation | up to 907 | < 54% |
Asymmetric Transfer Hydrogenation of Pyridyl Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical alternative to asymmetric hydrogenation for producing chiral alcohols. liv.ac.uk This method involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a metal catalyst. liv.ac.uksigmaaldrich.com The technique has been successfully applied to the reduction of pyridyl ketones to furnish chiral pyridyl alcohols.
A range of transition metals, including ruthenium, rhodium, iridium, iron, and manganese, have been employed in catalysts for the ATH of 2-pyridine ketones. d-nb.info Ruthenium(II) complexes, in particular, have been extensively studied. The catalyst system developed by Noyori and co-workers, typically comprising a Ru(II) complex with a chiral diamine ligand like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), is highly effective for the ATH of aromatic ketones. sigmaaldrich.commdpi.com This methodology is characterized by its operational simplicity, the use of safe and readily available hydrogen donors, and high enantioselectivities. liv.ac.uksigmaaldrich.com For many aromatic ketones, this process can achieve excellent yields and enantiomeric excesses, with some reductions of substrates like 1-tetralone reaching up to 98% ee. mdpi.com
Table 2: Representative Results for Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) Derivatives
| Catalyst | Hydrogen Donor | Substrate | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | Acetophenone | 95% | 97% (R) |
| (1R,2S)-aminoindanol-derived Ru complex | i-PrOH | Acetophenone | 95% | 95% (S) |
Asymmetric Guerbet Reaction for Chiral Alcohol Access
The Guerbet reaction, traditionally known for coupling two primary alcohols to create a higher-order, branched primary alcohol, has been adapted into an asymmetric process to access novel chiral secondary alcohols. nih.govliv.ac.uk The modern variant involves the cross-coupling of a racemic secondary alcohol with a primary alcohol. liv.ac.ukresearchgate.net This reaction proceeds through a hydrogen autotransfer mechanism, offering an atom-economical route that avoids the need for external reducing agents and produces water as the only byproduct. liv.ac.ukacs.org
The first enantioselective Guerbet reaction was achieved using commercially available Noyori-type Ru(II)-diamine-diphosphine catalysts, which are also well-known for their application in asymmetric hydrogenation. nih.govresearchgate.net In this process, a racemic secondary alcohol is coupled with a primary alcohol in the presence of a base, yielding a new, enantioenriched chiral alcohol with enantiomeric ratios of up to 99:1. nih.govresearchgate.net This provides an alternative pathway for synthesizing complex chiral alcohols from simpler, readily available starting materials.
The Asymmetric Guerbet reaction is a prime example of a "borrowing hydrogen" or "hydrogen autotransfer" process. acs.orgwikipedia.org This catalytic cycle involves the temporary transfer of hydrogen from the substrate to the catalyst and back to a reaction intermediate. wikipedia.org The generally accepted mechanism for the coupling of a secondary and primary alcohol proceeds through several key steps: liv.ac.uk
Dehydrogenation: The ruthenium catalyst first oxidizes both the primary and secondary alcohols, removing two hydrogen atoms from each to form the corresponding aldehyde and ketone, respectively. The catalyst is transiently converted to a ruthenium hydride species. liv.ac.ukacs.org
Condensation: The ketone and aldehyde intermediates undergo a base-catalyzed aldol condensation to form an α,β-unsaturated ketone.
Reduction & Isomerization: The ruthenium hydride species then reduces the carbon-carbon double bond of the enone intermediate to yield an allylic alcohol. This is followed by a base-promoted isomerization of the allylic alcohol to the corresponding saturated ketone. liv.ac.uk
Final Reduction: In the final step, the newly formed ketone is asymmetrically reduced by the ruthenium hydride catalyst, regenerating the active catalyst and furnishing the final chiral alcohol product. liv.ac.uk
This process, which merges alcohol oxidation with carbonyl addition and reduction in a single pot, is highly atom-efficient. nih.gov
Asymmetric Addition Reactions to Pyridine-2-carboxaldehyde
An alternative strategy for synthesizing this compound involves the asymmetric addition of a methyl group to the prochiral carbonyl of pyridine-2-carboxaldehyde. This approach relies on the use of organometallic reagents in the presence of a chiral catalyst or ligand to control the stereochemical outcome of the reaction. mdpi.comresearchgate.net Commonly employed organometallic reagents for such transformations include organozinc and organomagnesium (Grignard) compounds. nih.govnih.gov
The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a well-established method for forming chiral secondary alcohols. mdpi.com The success of this reaction hinges on the use of a chiral catalyst, often a β-amino alcohol or a chiral diol, which coordinates to the zinc reagent and directs the alkyl transfer to one face of the aldehyde. mdpi.comnih.gov
Titanium(IV) complexes are known to efficiently catalyze these additions, leading to high yields and excellent enantioselectivities. mdpi.com For example, carbohydrate-derived chiral ligands have proven to be effective, inexpensive, and versatile scaffolds for developing highly enantioselective catalysts for this transformation. In studies involving the addition of diethylzinc to benzaldehyde, conversion rates of up to 100% and enantioselectivities as high as 96% ee have been achieved using specific fructose-derived ligands in the presence of titanium tetraisopropoxide. mdpi.com While specific data for pyridine-2-carboxaldehyde is less common, the principles are directly applicable, suggesting it is a viable substrate for this methodology.
Table 3: Ligand Screening for Enantioselective Addition of Et₂Zn to Benzaldehyde
| Ligand Type | Conversion (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|
| Fructose-derived β-amino alcohol | 100 | 92 |
| Glucose-derived diol | 95 | 85 |
The addition of Grignard reagents, such as methyl magnesium bromide, to aldehydes is a fundamental carbon-carbon bond-forming reaction. Achieving high enantioselectivity in these reactions without a covalently bound chiral auxiliary is challenging due to the high reactivity of Grignard reagents. However, catalytic methods have been developed.
One strategy involves the in situ formation of a less reactive organometallic species through transmetalation. For example, Grignard reagents can be converted to organozinc reagents, which can then be used in well-established catalytic enantioselective additions. documentsdelivered.com Another approach involves the use of chiral ligands that can effectively modulate the reactivity and stereochemical environment of the Grignard reagent itself. Highly diastereoselective additions of Grignard reagents to aldehydes containing a stereocenter, such as those derived from chiral amino acids, have been demonstrated. nih.gov Furthermore, catalytic asymmetric additions to pyridinium (B92312) ions derived from pyridine (B92270) precursors have shown high yields and excellent enantioselectivities, indicating that activated pyridine systems are suitable substrates for such transformations. nih.gov
Hydrosilylation and Hydroboration of Carbonyl Compounds
Asymmetric hydrosilylation and hydroboration of prochiral ketones represent powerful and atom-economical methods for the synthesis of chiral secondary alcohols. These reactions typically involve the use of a chiral catalyst to control the stereochemical outcome of the addition of a silicon or boron hydride to the carbonyl group of a substrate like 2-acetylpyridine.
While extensive research has been conducted on the asymmetric reduction of various ketones using these methods, specific examples detailing the synthesis of this compound from 2-acetylpyridine are not extensively documented in readily available literature. However, related transformations provide insight into the potential catalysts and conditions that could be applied. For instance, rhodium-catalyzed asymmetric hydrogenation, a related reduction method, has been successfully applied to 2-pyridine ketones, achieving excellent enantioselectivities (up to 99% ee) under mild conditions with catalysts such as [Rh(COD)Binapine]BF4. researchgate.netnih.gov This suggests that rhodium complexes with chiral phosphine ligands could also be effective for the asymmetric hydrosilylation of 2-acetylpyridine. Similarly, oxazaborolidine-catalyzed borane reductions, like the Corey-Bakshi-Shibata (CBS) reduction, are well-established for the enantioselective synthesis of alcohols and could be adapted for this specific transformation. wikipedia.org
Biocatalytic Transformations for this compound
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. The use of whole cells or isolated enzymes can provide high yields and exceptional enantioselectivity under mild reaction conditions.
Whole-Cell Bioreduction of 2-Acetylpyridine
The reduction of 2-acetylpyridine to this compound can be efficiently achieved using various whole-cell biocatalysts. These systems utilize the inherent reductase enzymes within the microorganisms to perform the asymmetric reduction.
A wide array of natural sources, including plants and microorganisms, have been screened for their ability to reduce carbonyl compounds. This approach leverages the vast enzymatic diversity found in nature to identify efficient and selective biocatalysts.
The fruits of Ligustrum lucidum have been investigated as a potential biocatalyst for the reduction of ketones. While the fruits are known to contain various bioactive compounds, including secoiridoids, mdpi.comresearchgate.netnih.govnih.gov specific data on the bioreduction of 2-acetylpyridine to this compound using this plant material is not yet available in detailed scientific reports. Further research is required to determine the efficacy and stereoselectivity of the enzymes present in Ligustrum lucidum fruits for this particular transformation.
Eryngium horridum Malme is a plant species that, like many other plants, possesses a range of enzymes with potential for biocatalytic applications. However, a review of the current scientific literature reveals no specific studies on the use of Eryngium horridum Malme for the bioreduction of 2-acetylpyridine or other ketones. Therefore, its potential as a biocatalyst for the synthesis of this compound remains to be explored.
Lactobacillus paracasei, a species of lactic acid bacteria, has been identified as a highly effective whole-cell biocatalyst for the asymmetric reduction of various ketones, including heteroaromatic ketones. Strains of L. paracasei have demonstrated the ability to produce chiral alcohols with high enantiomeric excess and in good yields. The reduction of 2-acetylpyridine using Lactobacillus paracasei proceeds with high selectivity for the (S)-enantiomer.
Research has shown that under optimized conditions, Lactobacillus paracasei can convert 2-acetylpyridine to this compound with excellent results. The reaction is typically carried out in a suitable buffer at a controlled pH and temperature, with the bacterial cells acting as the catalyst.
Bioreduction of 2-Acetylpyridine using Lactobacillus paracasei
| Strain | Substrate Concentration | Reaction Time | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|---|
| L. paracasei BD101 | 10 mM | 48 h | >99 | >99 | (S) |
| L. paracasei ATCC 7469 | 10 mM | 72 h | 95 | 98 | (S) |
The data indicates that Lactobacillus paracasei is a promising biocatalyst for the industrial-scale production of enantiopure this compound due to its high conversion rates and exceptional enantioselectivity. researchgate.net
Screening of Microorganisms and Plant Extracts as Biocatalysts
Cascade Biotransformations for Enantiopure Chiral Amines from Racemic Alcohols
Cascade biotransformations offer an elegant one-pot solution to convert racemic alcohols into valuable enantiopure chiral amines. acs.org This strategy is particularly useful as it can overcome the limitations of kinetic resolutions, which have a maximum theoretical yield of 50%. A common approach involves a deracemization process using a combination of enantio-complementary enzymes. rsc.org
The process for converting racemic 1-(Pyridin-2-yl)ethanol into a single enantiomer of the corresponding amine involves a two-enzyme cascade:
Selective Oxidation: An alcohol dehydrogenase (ADH) with high selectivity for the undesired (R)-enantiomer oxidizes (R)-1-(Pyridin-2-yl)ethanol back to the prochiral ketone, 2-acetylpyridine. The desired (S)-enantiomer is not affected by this enzyme.
Asymmetric Reductive Amination: An amine dehydrogenase (AmDH) or a transaminase (TA) then converts the 2-acetylpyridine (both the newly formed ketone and any unreacted starting material) into the desired enantiopure (S)- or (R)-amine. chemguide.co.uk
This concurrent oxidation and reduction cycle, often coupled with an efficient cofactor recycling system, allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure amine product. rsc.orgmasterorganicchemistry.com
Chemical Synthesis Routes
Traditional organic chemistry provides several reliable methods for the synthesis of 1-(Pyridin-2-yl)ethanol. While these routes typically produce a racemic mixture, they are often robust and high-yielding.
Reduction of 2-Acetylpyridine to 1-(Pyridin-2-yl)ethanol
The most direct chemical route to 1-(Pyridin-2-yl)ethanol is the reduction of the corresponding ketone, 2-acetylpyridine. This transformation is readily achieved using common hydride-donating reducing agents.
Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity, mild reaction conditions, and ease of handling. chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). rsc.org The hydride ion (H⁻) from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-acetylpyridine. pressbooks.pubkhanacademy.org This is followed by a protonation step (workup with a mild acid or water) to yield the secondary alcohol, 1-(Pyridin-2-yl)ethanol, as a racemic mixture. pressbooks.pub
Alternatively, catalytic hydrogenation can be employed. This method involves reacting 2-acetylpyridine with hydrogen gas (H₂) in the presence of a metal catalyst. acs.org Catalysts such as platinum oxide (PtO₂) or rhodium-based catalysts can be used. asianpubs.orgrsc.org However, care must be taken with catalytic hydrogenation, as under harsher conditions (higher pressure or temperature), the pyridine ring itself can also be reduced to a piperidine ring. rsc.orgresearchgate.net
Synthesis from Epoxides via Hydrogenolysis
An alternative synthetic approach involves the ring-opening of a suitable epoxide precursor. This route typically begins with the synthesis of 2-(oxiran-2-yl)pyridine (also known as 2-vinylpyridine oxide). This epoxide can be prepared from 2-vinylpyridine.
The subsequent step is the hydrogenolysis of the epoxide ring to form the alcohol. This reaction involves the cleavage of a C-O bond within the epoxide ring by hydrogen. The process is catalyzed by transition metals, with palladium and ruthenium complexes being effective. The regioselectivity of the ring-opening is a critical factor. To obtain the desired 1-(Pyridin-2-yl)ethanol, the hydride must attack the more substituted carbon of the epoxide ring (Markovnikov addition). The choice of catalyst and reaction conditions is crucial to control this regioselectivity and avoid the formation of the isomeric product, 2-(pyridin-2-yl)ethan-1-ol.
Ruthenium-Catalyzed Hydrogenolysis of Enantiopure Epoxides
The ruthenium-catalyzed hydrogenolysis of enantiopure epoxides represents a potent method for the synthesis of chiral secondary alcohols. This methodology, in principle, allows for the stereospecific synthesis of this compound from a corresponding enantiopure epoxide precursor. The reaction typically involves the use of a ruthenium catalyst, often in the form of pincer complexes, which facilitates the opening of the epoxide ring and subsequent reduction to the alcohol.
General Reaction Scheme:
Key to the success of this reaction is the choice of the ruthenium catalyst and reaction conditions, which must be optimized to ensure high yield and, critically, retention of the stereochemical integrity at the chiral center.
Multi-step Preparations and Derivatizations
Multi-step synthetic routes offer versatile approaches to obtaining this compound, often involving the resolution of a racemic mixture or the use of chiral auxiliaries to guide the stereochemistry of the reaction. Furthermore, once synthesized, the hydroxyl group of this compound serves as a functional handle for various derivatizations, enabling the synthesis of a wide array of new chemical entities.
One documented multi-step approach begins with the racemic (±)-2-(1-hydroxyethyl)-pyridine. This racemic alcohol can be subjected to derivatization and subsequent separation or enzymatic resolution to isolate the desired (S)-enantiomer. For instance, a common strategy involves esterification with a chiral acid, separation of the resulting diastereomeric esters by chromatography, and subsequent hydrolysis to yield the enantiopure alcohol.
A specific example of a multi-step process involves the conversion of the racemic alcohol to a different functional group to facilitate separation or further reaction. For instance, treatment of (±)-2-(1-hydroxyethyl)-pyridine with triphenylphosphine and N-bromosuccinimide (NBS) in dichloromethane (DCM) can be employed to generate the corresponding bromide, which may then be used in subsequent stereoselective reactions or resolution protocols.
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1 | (±)-2-(1-hydroxyethyl)-pyridine | Triphenylphosphine, NBS | DCM | 0 °C to ambient temp., 3 h | (±)-2-(1-bromoethyl)pyridine |
Following the synthesis of this compound, its hydroxyl group can be derivatized to explore structure-activity relationships or to synthesize intermediates for more complex molecules. A novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been developed for the enantiomeric separation and sensitive detection of chiral carboxylic acids. This highlights the utility of chiral pyridine derivatives in analytical applications. The derivatization of carboxylic acids with MPAPp proceeds via a condensation reaction, forming diastereomeric amides that can be readily separated by chromatography.
Another approach to synthesizing pyridine derivatives involves one-pot multicomponent reactions. For example, the reaction of 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, various acetophenone derivatives (including 2-acetylpyridine), and ammonium (B1175870) acetate (B1210297) in ethanol can yield novel pyridine compounds. nih.govacs.org This showcases a versatile method for creating a library of substituted pyridines, which could be adapted for the synthesis of precursors to this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Conditions | Product Type |
| 4-formylphenyl-4-methylbenzenesulfonate | Ethyl cyanoacetate | 2-Acetylpyridine | Ammonium acetate | Ethanol | Microwave irradiation or reflux | Substituted pyridine |
Ligand Design and Chiral Catalysis for S 1 Pyridin 2 Yl Ethanol Derivatives
Chiral Pyridine-Containing Ligands
A multitude of chiral ligands incorporating a pyridine (B92270) scaffold have been developed and successfully employed in asymmetric catalysis. These ligands are often modular, allowing for systematic variation of their steric and electronic properties to optimize catalytic performance for specific substrates. diva-portal.orgdicp.ac.cn
Chiral pyridyl pyrrolidine (B122466) ligands represent a significant class of N,N-bidentate ligands used in asymmetric catalysis. These are typically synthesized with the chirality originating from the chiral pool, such as enantiopure trans-2,5-disubstituted pyrrolidines. diva-portal.org The synthetic strategy often involves a diastereoselective allylation of phenylglycinol-derived imines, followed by a cyclization step. researchgate.net
These ligands have been effectively used in palladium-catalyzed asymmetric allylic alkylation reactions. diva-portal.orgdiva-portal.org For instance, ligands based on a pyrrolidinopyridine structure have been studied to understand how their conformational behavior influences the outcome of such reactions. diva-portal.org Furthermore, organocatalysts derived from a pyrrolidine-pyridine framework have proven highly effective in the asymmetric Michael addition of ketones to chalcones, achieving excellent diastereoselectivities and enantioselectivities. researchgate.net The design allows for tuning by modifying substituents on either the pyrrolidine or pyridine ring, thereby creating a discriminative chiral environment around the metal center. diva-portal.org
Pyridine-2,6-bis(oxazoline) ligands, commonly known as PyBOX ligands, are C2-symmetric tridentate ligands that have seen widespread application in asymmetric catalysis. tcichemicals.comsigmaaldrich.comresearchgate.net Their structure evolved from the related BOX (bis(oxazoline)) ligands, but the tridentate nature of PyBOX provides a more rigid scaffold and a larger binding site capable of complexing a variety of metal cations, including lanthanides. sigmaaldrich.comresearchgate.net
PyBOX-metal complexes are effective catalysts for numerous transformations. Notably, rhodium(III)-PyBOX complexes catalyze the asymmetric hydrosilylation of ketones with high enantioselectivity, a reaction type directly relevant to producing chiral alcohols like (S)-1-(Pyridin-2-yl)ethanol. tcichemicals.comsigmaaldrich.com Ruthenium(II)-PyBOX complexes have also been developed for the asymmetric transfer hydrogenation of aryl ketones. nih.gov A study using a family of trans-[RuCl₂(L)(R-pybox)] complexes demonstrated that the substituents on the PyBOX ligand and the nature of an ancillary phosphonite or phosphinite ligand (L) strongly influence both conversion and enantioselectivity, achieving up to 96% enantiomeric excess (e.e.) in the reduction of various aromatic ketones. nih.gov
Table 1: Performance of a Ruthenium-PyBOX Catalyst in Asymmetric Transfer Hydrogenation
| Substrate (Aryl Ketone) | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone (B1666503) | 1-Phenylethanol | >99 | 92 (S) |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 95 (S) |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 96 (S) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 90 (S) |
| 2'-Acetophenone | 1-(o-Tolyl)ethanol | 98 | 85 (S) |
| Data derived from studies on trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] catalyzed reactions. nih.gov |
Chiral pyridyl phosphinite and phosphite (B83602) ligands are another important class, often synthesized from corresponding chiral pyridyl alcohols. diva-portal.org These P,N-ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of a broad range of substrates, including unfunctionalized olefins and furan (B31954) derivatives. bohrium.comacademie-sciences.frdicp.ac.cn The modular design of these ligands is crucial, allowing for the optimization of steric and electronic properties by altering substituents on the pyridine ring or the phosphorus atom to find a highly selective catalyst for a specific substrate. dicp.ac.cn
For example, bicyclic pyridine-phosphinite ligands have significantly expanded the scope of iridium-catalyzed asymmetric hydrogenation, enabling the highly enantioselective reduction of simple, alkyl-substituted olefins for the first time. academie-sciences.fr In the hydrogenation of quinoline (B57606) derivatives, iridium catalysts bearing chiral phosphine-phosphite ligands have been investigated, with enantioselectivity being highly sensitive to the ligand's structure. mdpi.com Similarly, chiral spiroketal-based phosphinite ligands (SPIRAPO) have been effective in the iridium-catalyzed asymmetric hydrogenation of various heterocycles, including quinolines. rsc.org
A novel approach in asymmetric catalysis involves the use of achiral ligands to create a chiral environment solely at the metal center. N-(2-Pyridyl)-substituted N-heterocyclic carbene (PyNHC) ligands have been instrumental in developing such "chiral-at-metal" catalysts. nih.govnih.govrsc.org In these complexes, two achiral bidentate PyNHC ligands coordinate to a metal like iron(II) or ruthenium(II) in a specific helical arrangement (cis-Λ or cis-Δ configuration), rendering the metal center stereogenic. nih.govacs.org
This catalyst design combines a configurationally robust Ru(PyNHC)₂ or Fe(PyNHC)₂ core with labile co-ligands (like acetonitrile), which are easily displaced by substrates. nih.govrsc.org The strong σ-donating properties of the NHC moiety ensure a strong ligand field and high inertness of the chiral scaffold, while also labilizing the trans-positioned co-ligands to promote high catalytic activity. nih.gov These chiral-at-ruthenium catalysts have shown exceptional activity and selectivity in nitrene-mediated C-H functionalization reactions to produce chiral amines and their precursors. nih.govresearchgate.net Chiral-at-iron catalysts with PyNHC ligands have been applied to asymmetric hetero-Diels–Alder reactions, among others. nih.govacs.org
Chiral pyridine-aminophosphine ligands have been developed and applied successfully in asymmetric hydrogenation reactions. rsc.orgnih.gov A notable example involves ligands based on a chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffold. Iridium complexes of these ligands were highly effective in the asymmetric hydrogenation of benchmark olefins and challenging seven-membered cyclic imines, yielding products with excellent enantioselectivity (up to 99% e.e.). rsc.org
Furthermore, spiro-type pyridine-aminophosphine ligands (SpiroPAP) have demonstrated remarkable efficiency in the iridium-catalyzed asymmetric hydrogenation of ketones and ketoesters. researchgate.net Manganese complexes bearing aminophosphine (B1255530) ligands have also been explored for the asymmetric transfer hydrogenation of a range of ketones, affording chiral alcohols in high yields and enantiomeric excesses up to 99%. bohrium.com The tunability of these P,N ligands allows for the optimization of the catalyst's performance by modifying the steric and electronic environment around the metal center. rsc.org
Table 2: Application of Chiral Pyridine-Aminophosphine Iridium Catalysts in Asymmetric Hydrogenation
| Ligand Type | Substrate Class | Product e.e. (%) | Reference |
| Tetrahydroquinoline-based | Trisubstituted Olefins | 88-92 | nih.gov |
| Tetrahydroquinoline-based | Benzazepines/Benzodiazepines | up to 99 | nih.gov |
| SpiroPAP | β-Aryl β-Ketoesters | High | researchgate.net |
| Data showcases the high enantioselectivities achieved with different pyridine-aminophosphine ligand scaffolds. |
Design Principles for Enantioselective Catalysts
The rational design of an enantioselective catalyst for producing a specific chiral molecule like this compound hinges on fundamental principles of stereochemistry and reaction kinetics. The primary goal is to create a catalyst that preferentially stabilizes the transition state leading to the desired enantiomer over the one leading to its mirror image.
A key concept in the asymmetric hydrogenation of ketones is "metal-ligand cooperation". researchgate.netosti.gov In many highly effective catalysts, such as the Noyori-type ruthenium systems, the ligand is not a passive spectator but actively participates in the catalytic cycle. acs.org For instance, in the hydrogenation of ketones catalyzed by Ru(II)-diphosphine/diamine complexes, the reaction is proposed to proceed via a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from an N-H group on the diamine ligand are transferred simultaneously to the ketone's carbonyl group. acs.org This outer-sphere mechanism, which avoids direct coordination of the substrate to the metal, is remarkably efficient. researchgate.netacs.org
The steric and electronic properties of the chiral ligands are the most critical factors to be tuned for achieving high enantioselectivity. rsc.org
Steric Effects: The three-dimensional structure of the ligand creates a chiral pocket around the metal's active site. This pocket sterically hinders one of the two possible approaches of the prochiral substrate, favoring the formation of one enantiomer. The concept of a "V-shape channel" in some BINAP-based catalysts illustrates how the ligand's geometry can guide the substrate into a specific orientation. rsc.org The modularity of many pyridine-based ligand families is a significant advantage, as it allows for the systematic variation of bulky substituents to fine-tune this chiral pocket for a given substrate. dicp.ac.cnbohrium.com
Electronic Effects: The electronic properties of the ligand influence the reactivity of the metal center and can also play a role in enantioselection. Electron-donating or electron-withdrawing groups on the ligand can modify the catalyst's activity and, in some cases, its selectivity. diva-portal.orgacs.org For example, in some systems, increasing the electron-donating ability of the ligand leads to higher reactivity and enantioselectivity. acs.org DFT studies have highlighted the importance of electrostatic effects between the catalyst and substrate in determining the favored reaction pathway. rsc.org
The interplay between the ligand's structure, the substrate's properties, and the reaction conditions dictates the outcome. A successful catalyst design often relies on a modular approach, where different components of the ligand can be easily varied to create a library of catalysts for screening against the target reaction. diva-portal.orgbohrium.com This empirical optimization, guided by mechanistic understanding, remains a powerful strategy in the development of new enantioselective catalysts.
Chiral-at-Metal Catalysis
A sophisticated approach in asymmetric synthesis is "chiral-at-metal" catalysis, where the catalyst's chirality originates exclusively from a stereogenic metal center, while the coordinated ligands themselves are achiral. rsc.org This strategy simplifies ligand synthesis and opens new avenues for catalyst architecture. rsc.org The general design often involves octahedral metal complexes with two cis-coordinated bidentate ligands and two labile monodentate ligands. rsc.org The helical arrangement of the bidentate ligands around the metal center creates a chiral propeller-like structure, designated as either Λ (left-handed) or Δ (right-handed). rsc.orgresearchgate.net
While derivatives of this compound are not directly used as ligands in the purest form of this concept (as the ligands must be achiral), pyridyl-containing units are fundamental to constructing these catalysts. For instance, N-(2-pyridyl)-substituted N-heterocyclic carbene (PyNHC) ligands are used to form C2-symmetric dicationic ruthenium(II) complexes. rsc.org The synthesis of these enantiomerically pure catalysts often relies on a chiral-auxiliary strategy, where a racemic mixture of the metal complex is reacted with a chiral auxiliary, leading to separable diastereomers. rsc.orgresearchgate.net After separation, the auxiliary is removed to yield the enantiopure chiral-at-metal catalyst. rsc.orgresearchgate.net
Bifunctional Catalysis
Bifunctional catalysis involves a single catalyst possessing two distinct functional sites that work in concert to promote a chemical reaction. nih.govacs.org This cooperative action can lead to enhanced reactivity and selectivity. Derivatives of this compound are excellent precursors for bifunctional ligands because they contain both a Lewis basic pyridine nitrogen atom and a hydroxyl group. The nitrogen can activate substrates or reagents, while the hydroxyl group can act as a Brønsted acid, a hydrogen bond donor, or, upon deprotonation, a coordinating alkoxide.
This dual functionality is particularly valuable in the design of catalysts for tandem or cascade reactions, where multiple transformations occur in a single pot. nih.gov For example, ligands can be incorporated into Metal-Organic Frameworks (MOFs), creating heterogeneous catalysts with both Lewis acidic metal centers and basic sites on the organic linkers. acs.orgresearchgate.net The defined, porous structure of MOFs allows for the spatial arrangement of these distinct catalytic sites, enabling shape-selective and regioselective reactions. nih.gov Ruthenium complexes with NNN-pincer ligands containing a central pyridine unit also exhibit bifunctional behavior in acceptorless dehydrogenative coupling (ADC) reactions to synthesize other pyridines. researchgate.net
Computational Approaches in Ligand Design
Modern ligand design heavily relies on computational methods to accelerate the discovery of new catalysts and to understand their mechanisms of action. researchgate.net Techniques such as Density Functional Theory (DFT) are powerful tools for investigating the relationship between a ligand's molecular structure and its catalytic performance. nih.gov
For ligands derived from this compound, computational approaches can provide critical insights by:
Predicting Geometry: Optimizing the three-dimensional structures of the ligand and its metal complexes to understand steric interactions and stability. nih.govfrontiersin.org
Analyzing Electronic Properties: Calculating Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) to identify reactive sites and predict how the ligand will interact with metal centers and substrates. nih.gov
Evaluating Complex Stability: Using DFT calculations to compare the stability of different ligand-metal complexes, guiding the selection of the most promising candidates for synthesis. researchgate.net
These in silico studies allow for the rational design and pre-screening of novel ligands, making the experimental workflow more efficient and targeted. researchgate.net
Application of Designed Ligands in Asymmetric Reactions
Ligands derived from the this compound framework have proven effective in a range of important asymmetric reactions, consistently delivering high levels of stereocontrol.
Palladium-Catalyzed Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA), often called the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon bonds. mdpi.com The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. Chiral pyridyl alcohols serve as excellent modular precursors for ligands in this transformation. mdpi.comdiva-portal.org By converting the alcohol functionality into other donor groups, such as phosphinites or phosphites, a library of P,N-ligands can be synthesized. diva-portal.org
In these reactions, the pyridine nitrogen and the phosphorus atom of the ligand coordinate to the palladium center, creating a chiral pocket around the η³-allyl intermediate. This controlled environment dictates the face from which the nucleophile attacks, leading to high enantioselectivity. mdpi.com The stereochemical outcome is often determined by the absolute configuration of the original carbinol carbon. diva-portal.org
| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |
| Pyridyl Phosphinite | 1,3-diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | Moderate | diva-portal.org |
| Pyridine Amino Alcohol Derivative | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 50% (S) | mdpi.com |
| Spiro Diphosphine (SDP) | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | up to 99.1% | researchgate.net |
This table presents representative data for ligand classes used in allylic alkylation.
Enantioselective Addition of Dialkylzinc to Aldehydes
The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental reaction for the synthesis of valuable enantiopure secondary alcohols. researchgate.netsemanticscholar.org Chiral amino alcohols and pyridyl alcohols are among the most successful ligand classes for this transformation. diva-portal.orgresearchgate.net The catalytic cycle is believed to involve the formation of a dimeric zinc complex bridged by the chiral ligand. The ligand's hydroxyl group and pyridine nitrogen coordinate to the zinc atoms, creating a well-defined chiral environment that directs the selective transfer of an alkyl group to one of the prochiral faces of the aldehyde. researchgate.net
The modular nature of ligands derived from chiral pyridyl alcohols allows for systematic tuning of steric and electronic properties to optimize enantioselectivity for a broad range of aldehyde substrates. diva-portal.org
| Ligand/Catalyst | Aldehyde | Resulting Alcohol | Enantiomeric Excess (ee) | Reference |
| Pyrrolidine-derived amino alcohol | Various aromatic aldehydes | (S)-alcohols | up to 95% | researchgate.net |
| (1R,2S)-1,2-Diphenyl-2-aminoethanol derivative | N-Diphenylphosphinoyl arylimines | Chiral amines | High | acs.org |
| C2-symmetric chiral amino diol | Aromatic and aliphatic aldehydes | Secondary alcohols | up to 96% | researchgate.net |
This table showcases the high efficiency of amino alcohol type ligands in dialkylzinc additions.
Asymmetric Reduction of Ketones
Asymmetric reduction of prochiral ketones is a direct and efficient route to chiral secondary alcohols, including this compound itself. osdd.netnih.gov This transformation can be achieved through both biocatalytic and chemocatalytic methods.
Biocatalysis utilizes whole microorganisms or isolated enzymes, such as dehydrogenases/reductases, to perform highly selective reductions. nih.govresearchgate.net For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum catalyzes the NADH-dependent reduction of acetophenone to (S)-1-phenylethanol with high stereospecificity. nih.gov Newly isolated fungal strains have also been shown to reduce a variety of heteroaryl ketones to their corresponding (S)-alcohols with excellent yields and enantiomeric excess often exceeding 99%. osdd.net
In chemical catalysis, chiral alcohols like (S)-1-(pyridin-3-yl)ethanol (an isomer of the title compound) have demonstrated the remarkable phenomenon of asymmetric autocatalysis, where the chiral product of the reaction acts as the catalyst for its own formation, often with amplification of enantiomeric purity. mdpi.com
| Catalyst/Method | Ketone Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Alternaria alternata (fungus) | Phenyl(pyridin-2-yl)ketone | (S)-phenyl(pyridin-2-yl)methanol | >99% | osdd.net |
| Talaromyces flavus (fungus) | 2,6-diacetylpyridine | (S,S)-2,6-bis(1-hydroxyethyl)pyridine | >99% | osdd.net |
| (–)-(1R,2S)-ephedrine / Dicyclopentylzinc | 3-acetylpyridine | (S)-1-(pyridin-3-yl)ethanol | >99% | mdpi.com |
| Eryngium horridum (plant) | Acetophenone | (S)-1-phenylethanol | >99.9% | conicet.gov.ar |
This table illustrates the high enantioselectivities achievable in ketone reduction using various catalytic systems.
Mechanistic Studies in the Formation and Reactions of S 1 Pyridin 2 Yl Ethanol
Catalytic Reaction Mechanisms
The synthesis of (S)-1-(Pyridin-2-yl)ethanol is often achieved through catalytic reduction of the corresponding ketone, 2-acetylpyridine (B122185). This transformation can proceed through several mechanistic pathways, primarily involving hydrogen autotransfer and hydride transfer.
Hydrogen Autotransfer Mechanisms
Hydrogen autotransfer, also known as borrowing hydrogen, is a powerful and environmentally benign strategy for the formation of C-N and C-C bonds. acs.orgcsic.es This process typically involves a transition-metal mediated dehydrogenation of an alcohol to form a reactive carbonyl intermediate. acs.org This intermediate can then undergo various transformations before being reduced by the hydrogen that was "borrowed" in the initial step. acs.orgcsic.es
In the context of synthesizing derivatives or utilizing this compound in further reactions, the hydrogen autotransfer mechanism is highly relevant. For instance, the N-alkylation of amines with secondary alcohols, a reaction class that can be catalyzed by nickel pincer complexes, proceeds via this mechanism under mild conditions. researchgate.net The process involves the initial dehydrogenation of the alcohol, followed by condensation with an amine to form an imine, which is then reduced by the catalyst that holds the borrowed hydrogen. uniurb.it While direct examples for this compound are not extensively detailed, the general principles of hydrogen autotransfer are broadly applicable to alcohols of this type. researchgate.netuniurb.it
Hydride Transfer Mechanisms
Hydride transfer is a fundamental step in the reduction of ketones to alcohols. In the synthesis of this compound, this mechanism is central to achieving the desired stereochemistry. The reduction can be catalyzed by various metal complexes, often involving a metal hydride intermediate. mdpi.com The transfer of a hydride ion to the carbonyl carbon of 2-acetylpyridine leads to the formation of the alcohol.
The stereochemical outcome of the hydride transfer is influenced by the catalyst and the reaction conditions. For instance, in enzyme-catalyzed reductions using alcohol dehydrogenases (ADHs), the hydride transfer occurs from a nicotinamide (B372718) cofactor (NADH or NADPH) to the ketone. frontiersin.org The facial selectivity of this hydride attack, whether from the re-face or si-face of the prochiral ketone, determines whether the (S) or (R) enantiomer of the alcohol is formed. frontiersin.org For the synthesis of this compound, the hydride must be delivered to the re-face of 2-acetylpyridine. frontiersin.org
Substrate-Catalyst Interactions and Transition States
The interaction between the substrate, 2-acetylpyridine, and the catalyst is a critical determinant of both the reaction rate and the stereoselectivity. In enzyme-catalyzed reactions, the substrate binds to the active site of the enzyme in a specific orientation relative to the hydride donor. frontiersin.org This precise positioning is governed by the geometric composition of the active site and is crucial for achieving high enantioselectivity. frontiersin.org
In metal-catalyzed reductions, the formation of a six-membered transition state is often proposed. For example, in the reduction of N-p-toluenesulfinyl ketimines, a bulky sulfinyl group directs the hydride transfer to one face of the C=N bond, resulting in high stereoselectivity. While this example involves an imine, similar principles apply to the reduction of ketones where the substrate coordinates to the metal center, and the chiral ligands attached to the metal dictate the direction of hydride delivery. The rigidity or flexibility of the substrate and the presence of functional groups that can coordinate with the catalyst also play a significant role in stabilizing a particular transition state. rsc.org
Stereochemical Control and Asymmetric Induction
Achieving high enantiomeric excess (ee) of this compound is a primary goal in its asymmetric synthesis. This is accomplished through careful control of the factors that influence stereoselectivity.
Factors Influencing Enantioselectivity and Diastereoselectivity
Several factors can influence the stereochemical outcome of the reduction of 2-acetylpyridine. These include:
Temperature: In some enzymatic reductions, a "racemic temperature" exists where the reaction is non-enantioselective. frontiersin.org Operating above or below this temperature can lead to the preferential formation of one enantiomer over the other. frontiersin.org
pH: The pH of the reaction medium can affect the ionization state of the enzyme and the substrate, thereby influencing the binding and catalytic efficiency, which can in turn impact enantioselectivity. frontiersin.org
Solvent: The choice of solvent can have a significant impact on stereocontrol. smolecule.com For instance, in some reactions, polar aprotic solvents can stabilize transition states but may reduce stereoselectivity due to excessive solvation. smolecule.com In contrast, structured solvents can pre-organize substrates and enhance stereoselectivity. smolecule.com
Substrate Structure: The steric and electronic properties of the substituents on the ketone can influence how it interacts with the catalyst, thereby affecting the enantioselectivity of the reduction. researchgate.net
| Factor | Influence on Enantioselectivity/Diastereoselectivity | Example |
|---|---|---|
| Temperature | Can lead to a switch in enantioselectivity above or below a racemic temperature. frontiersin.org | Reduction of 2-butanone (B6335102) with TeADH shows a switch from (S) to (R) alcohol formation above 26°C. frontiersin.org |
| pH | Affects enzyme activity and substrate binding, which can alter stereoselectivity. frontiersin.org | An ADH-catalyzed reduction showed pH-dependent enantioselectivity. frontiersin.org |
| Solvent | Polar aprotic solvents can decrease stereocontrol, while structured solvents can enhance it. smolecule.com | Use of chiral eutectic solvents can lead to >95% ee in Michael additions. smolecule.com |
| Substrate Substituents | Steric and electronic properties of substituents influence substrate-catalyst interactions. researchgate.net | Electron-donating groups on acetophenone (B1666503) can decrease the rate of reduction by some enzymes. researchgate.net |
Role of Chiral Ligands and Metal Centers
In transition metal-catalyzed asymmetric reductions, the choice of the metal center and the chiral ligand is paramount for achieving high enantioselectivity. acs.org Chiral ligands create a chiral environment around the metal center, which differentiates between the two prochiral faces of the ketone.
Computational Chemistry for Reaction Pathways
Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. acs.org By modeling systems at an atomic level, these theoretical methods provide a framework for interpreting experimental data and understanding the underlying principles that govern chemical reactivity. acs.org For complex organic molecules like this compound, computational approaches can map out potential energy surfaces, identify transient intermediates, and characterize the transition states that connect reactants to products. This allows for a detailed, step-by-step visualization of reaction pathways that are often difficult or impossible to observe directly through experimental means.
Methodologies such as Density Functional Theory (DFT) are particularly well-suited for investigating chemical reactivity, analyzing complex reaction pathways, and modeling the kinetics of catalytic reactions. acs.org These computational studies can provide valuable guidance in the development and optimization of synthetic routes. acs.org In the context of pyridyl alcohols and related structures, computational chemistry helps to rationalize observed regioselectivity, understand the thermodynamics and kinetics of a reaction, and predict the most favorable mechanistic routes.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has become a cornerstone of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. acs.org DFT calculations can determine the geometries of reactants, products, and crucial transient species like intermediates and transition states along a reaction coordinate.
A practical application of DFT in a related system is demonstrated in the study of the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol. researchgate.net In this research, DFT calculations were employed to elucidate the reaction mechanism, and the results suggested a concerted nucleophilic aromatic substitution pathway. researchgate.net The thermodynamic parameters derived from these calculations showed good agreement with experimental data obtained via the Eyring equation. researchgate.net
The energy profile for the formation of 2-[methyl(pyridin-2-yl)amino]ethanol was calculated at the M06-2X/6-311++G(d,p) level of theory, providing a quantitative look at the reaction pathway. researchgate.net The study identified and calculated the relative energies of intermediates and transition states involved in the process. researchgate.net
Table 1: Calculated Energy Differences for Stationary Points in the Formation of 2-[methyl(pyridin-2-yl)amino]ethanol
| Step | Description | Energy Difference (kcal/mol) |
|---|---|---|
| 1 | Energy difference between Intermediate 1 and reactants | Data not available in source |
| 2 | Energy difference between Transition State and reactants | Data not available in source |
| 3 | Energy difference between Intermediate 2 and reactants | Data not available in source |
| 4 | Energy difference between Protonated Transition State and reactants | Data not available in source |
| 5 | Energy difference between products and reactants | Data not available in source |
Data derived from the energy diagram calculated at the M06-2X/6-311++G(d,p) level of theory. researchgate.net
This type of analysis provides deep mechanistic insight, confirming that the reaction proceeds via a second-order kinetic model. researchgate.net Such computational validation is crucial for optimizing reaction conditions in both batch and continuous-flow processes. researchgate.net
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. emerginginvestigators.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests that the molecule is more reactive. emerginginvestigators.org
This analysis is frequently applied to pyridine-containing compounds to understand their electronic properties and reactivity. For instance, in a study of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695), a structurally related compound, DFT calculations were performed to determine the HOMO-LUMO energy gap. mdpi.comnih.gov This analysis helps in identifying the electrophilic and nucleophilic centers within the molecule. mdpi.comnih.gov The energy gap is also instrumental in predicting the electronic transitions observed in UV-Vis spectroscopy. scielo.org.co
The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). emerginginvestigators.org The HOMO-LUMO gap, therefore, provides a quantitative measure of a molecule's excitability and its potential to participate in charge transfer interactions. scielo.org.coresearchgate.net In many nitrogen-based drug molecules, the HOMO-LUMO energy gap typically falls within a range of 3.5-4.5 eV, which is considered to confer appropriate stability and reactivity. emerginginvestigators.org
Table 2: Theoretical Computational Parameters for a Pyridyl-Ethanol Derivative
| Parameter | Description | Method/Basis Set |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | DFT/6-31G* |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT (BLYP, PW91, PWC)/6-31G* |
| Fukui Functions | Used to identify local electrophilic and nucleophilic centers in the molecule. | DFT (BLYP, PW91, PWC)/6-31G* |
| Parr Functions | Corroborate findings from Fukui functions to determine reactive sites. | DFT (BLYP, PW91, PWC)/6-31G* |
Based on the computational study of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol. mdpi.comnih.gov
Derivatives and Analogs of S 1 Pyridin 2 Yl Ethanol
Synthesis of Structurally Related Chiral Pyridyl Alcohols
The synthesis of chiral pyridyl alcohols, structurally akin to (S)-1-(Pyridin-2-yl)ethanol, is a significant area of research due to their utility as chiral building blocks and ligands in asymmetric synthesis. acs.orgnih.gov A prominent method for their preparation is the asymmetric reduction of the corresponding prochiral pyridyl ketones.
Biocatalytic approaches have proven to be highly effective for this transformation. For instance, alcohol dehydrogenases (ADHs) are capable of reducing various pyridyl ketones with high enantioselectivity. The alcohol dehydrogenase from Lactobacillus kefir has been successfully employed for the reduction of α-halogenated acyl pyridine (B92270) derivatives, yielding the corresponding chiral alcohols with enantiomeric excesses ranging from 95% to over 99%. acs.org Similarly, whole cells of Candida parapsilosis have been used in the biocatalytic deracemization of racemic pyridyl alcohols. researchgate.net
Another effective method is the lipase-catalyzed kinetic resolution of racemic pyridyl ethanols. The use of Candida antarctica lipase (B570770) (CAL) for the asymmetric acetylation of racemic 1-(2-pyridyl)ethanols with vinyl acetate (B1210297) allows for the separation of the enantiomers, yielding the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. researchgate.netresearchgate.net This enzymatic resolution is practical for a range of substrates and can be conducted on a multi-gram scale. researchgate.netresearchgate.net
Chemical methods, such as asymmetric transfer hydrogenation, also provide a route to these chiral alcohols. Rhodium complexes with chiral ligands have been utilized to hydrogenate 2-pyridine ketones, affording enantiomerically pure chiral 2-pyridine-aryl/alkyl alcohols with enantiomeric excesses up to 99% under mild conditions. researchgate.net
A chemoenzymatic strategy offers a two-step approach, starting with the asymmetric cyanation of aldehydes to form cyanohydrins, which are then further elaborated to the desired chiral pyridyl alcohols. google.com
Transformation of this compound to Other Chiral Compounds
The hydroxyl group of this compound is a versatile handle for its conversion into other valuable chiral compounds. These transformations expand the chemical space accessible from this precursor, leading to a variety of chiral ligands and intermediates.
Chiral Amines (e.g., 1-(Pyridin-2-yl)ethylamine)
The conversion of this compound to its corresponding chiral amine, (S)-1-(Pyridin-2-yl)ethylamine, is a key transformation, as chiral amines are fundamental building blocks in many pharmaceutical compounds. chemicalbook.com A common strategy to achieve this involves a two-step process. First, the alcohol is converted to a good leaving group, for example, by tosylation or mesylation. Subsequently, this intermediate is treated with an azide (B81097) source, followed by reduction of the resulting azide to the desired amine.
Alternatively, a multi-step synthesis starting from a related precursor, 2-acetylpyridine (B122185), can yield 1-(pyridin-2-yl)ethylamine. diva-portal.orgnih.gov This process involves the formation of an oxime from 2-acetylpyridine and hydroxylamine (B1172632) hydrochloride, which is then reduced using reagents like zinc powder and ammonium (B1175870) chloride to give the racemic amine. diva-portal.orgnih.gov Chiral resolution can then be employed to isolate the desired enantiomer.
A more direct enantioselective synthesis of 1-(pyridin-2-yl)ethan-1-amine can be achieved starting from pyridine-2-carboxaldehyde. researchgate.net This method involves the reaction with a chiral sulfinamide, such as (R)-t-butylsulfinamide, to form a chiral sulfinylimine. Diastereoselective addition of a methyl nucleophile, like methyl magnesium bromide, followed by acidic removal of the sulfinyl group, yields the chiral amine. researchgate.net While not a direct transformation of the alcohol, this highlights a method for obtaining the enantiopure amine.
Pyridyl Phosphinites and Phosphites
This compound and related chiral pyridyl alcohols are excellent precursors for the synthesis of chiral P,N-ligands, such as pyridyl phosphinites and phosphites. These ligands are of significant interest in asymmetric catalysis. rsc.org
A modular approach allows for the synthesis of these compounds through the O-functionalization of the chiral alcohol's hydroxyl group. rsc.org The reaction of a chiral pyridyl alcohol with a chlorodiarylphosphine (ClPAr₂) in the presence of a base yields the corresponding chiral pyridyl phosphinite. Similarly, reaction with a chlorodiarylphosphite leads to the formation of the chiral pyridyl phosphite (B83602). rsc.org This method is versatile and allows for the preparation of a library of ligands with varying steric and electronic properties by changing the substituents on the phosphorus reagent. These pyridyl phosphinite ligands, often part of a larger, more rigid scaffold, have been incorporated into iridium catalysts (known as Pyridophos) that show high efficacy in the asymmetric hydrogenation of olefins. researchgate.net
Heterocyclic Derivatives
The pyridine ring and the ethanol (B145695) side chain of this compound and its derivatives can be elaborated to form a variety of other heterocyclic structures. These transformations open avenues to novel compounds with potential biological activities.
For example, pyridone derivatives, which can be considered analogs, are synthesized through various cyclization strategies. acs.org The Achmatowicz reaction, an oxidative rearrangement of furfuryl alcohols, provides a pathway to dihydropyranones, which are versatile intermediates for the synthesis of various heterocyclic compounds, including those with a pyridine moiety. rsc.org
Furthermore, pyrazolo[3,4-b]pyridine derivatives can be synthesized through multi-component reactions or via N-heterocyclic carbene-catalyzed oxidative annulation reactions. mdpi.comchemicalbook.com The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved starting from functionalized thieno[2,3-c]pyridine (B153571) derivatives, showcasing the construction of complex, fused heterocyclic systems. researchgate.net
Pharmacological and Biological Activity of Derivatives
Derivatives of this compound, particularly those incorporating other heterocyclic motifs, have shown a wide spectrum of pharmacological and biological activities. The inherent chirality of these molecules is often crucial for their biological function, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Pyridone derivatives have been investigated for their anti-fibrotic properties. rsc.org Pyrimidine (B1678525) derivatives, another class of heterocycles synthesized from pyridine-containing precursors, are known to possess a broad range of biological activities, including anti-inflammatory, antiviral, and antifungal effects. researchgate.net For instance, certain pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activity against various plant pathogens.
Furthermore, novel pyridine heterocyclic hybrids have been designed and synthesized as potential anticancer agents. Some of these compounds have shown significant cytotoxic activities against human cancer cell lines and have been found to inhibit tubulin polymerization, a key target in cancer chemotherapy.
Anti-fibrosis Activity
A significant area of research for derivatives of this compound has been in the development of anti-fibrotic agents. Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix components, leading to organ damage.
Pyridone compounds, such as Pirfenidone, are known multi-target anti-fibrotic agents. rsc.org Inspired by this, novel series of (5-substituent)-2(1H)-pyridone compounds have been synthesized and evaluated. Some of these derivatives have demonstrated significantly more potent anti-fibrotic activity than the parent compounds in in-vitro assays using fibroblast cell lines. google.comrsc.org For example, compound 5b from one study showed an IC₅₀ of 0.08 mmol/L, which was about 34 times more potent than the control drug, AKF-PD.
Another promising class of compounds are 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives. researchgate.net A series of these compounds were synthesized and evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6), a key cell type involved in liver fibrosis. researchgate.net Several of these compounds exhibited better anti-fibrotic activities than the reference drugs Pirfenidone and Bipy55'DC. researchgate.net Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. researchgate.net Further studies confirmed that these compounds effectively inhibited the expression of collagen. researchgate.net
| Compound | Derivative Class | Assay/Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | 2-(Pyridin-2-yl)pyrimidine | HSC-T6 cells | 45.69 | researchgate.net |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | 2-(Pyridin-2-yl)pyrimidine | HSC-T6 cells | 45.81 | researchgate.net |
| Compound 5b | (5-substituent)-2(1H)-pyridone | NIH3T3 cells | 80 | |
| Compound 5d | Pirfenidone derivative | HFL1 cells | 245 | google.com |
| Compound 9d | Pirfenidone derivative | HFL1 cells | 35 | google.com |
Antioxidant Activity
Derivatives of this compound, belonging to the broader class of pyridine compounds, have been investigated for their antioxidant capabilities. The core pyridine structure is a recurring motif in compounds exhibiting the ability to neutralize harmful free radicals, which are implicated in a host of disease pathologies. Research into various pyridine derivatives has substantiated their potential to mitigate oxidative stress.
For instance, studies on α-pyridoin, a derivative of pyridine, have demonstrated significant free radical scavenging activity. nih.gov Specifically, α-pyridoin and its substituted derivatives have shown the capacity to scavenge galvinoxyl radicals and protect human red blood cells from oxidative hemolysis. nih.gov The mechanism of action is thought to involve either direct hydrogen atom transfer (HAT) or a sequential proton loss electron transfer (SPLET) process, depending on the solvent environment. nih.gov Derivatives with electron-donating groups, such as methyl or methoxy (B1213986) substituents, have been found to exhibit enhanced antioxidant and anti-hemolysis activities compared to other derivatives and even Vitamin C. nih.gov
The antioxidant potential of pyridine derivatives is not limited to a single mechanism. Some have been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. The effective concentration causing 50% inhibition (EC50) of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has been a key metric in these studies, with some derivatives showing potent activity. researchgate.net While direct studies on this compound itself are limited in this context, the consistent antioxidant activity observed across a range of pyridine-based molecules suggests that its derivatives are promising candidates for further investigation as antioxidant agents.
Antimicrobial and Antibacterial Activities
The pyridine scaffold is a well-established pharmacophore in the design of antimicrobial and antibacterial agents. Derivatives of this compound are part of this larger family of compounds that have shown efficacy against a wide spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria.
Research has demonstrated that pyridine-based compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Certain derivatives have exhibited minimum inhibitory concentrations (MICs) in the range of 6.25 to 12.5 µg/mL against these bacteria. nih.gov The mechanism of action for some pyridinium (B92312) salts is believed to involve the disruption of bacterial cell membranes. mdpi.com
A variety of pyridine derivatives have been synthesized and tested for their antimicrobial properties:
Izoxazole-pyridone derivatives have demonstrated good antimicrobial activity against a panel of bacteria including S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, and K. pneumonia. nih.gov
Nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown significant activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria. nih.gov
The structural diversity of these active compounds underscores the versatility of the pyridine core in developing new antimicrobial agents. The consistent antibacterial and antifungal activity reported for a wide array of pyridine derivatives strongly supports the potential for derivatives of this compound in this therapeutic area.
Neuroprotective Properties of Derivatives
Derivatives of this compound have emerged as compounds of interest for their potential neuroprotective effects. This is largely due to their ability to interact with key targets in the central nervous system that are implicated in pain and neurodegenerative processes.
One significant area of research is the development of (Pyridin-2-yl)methanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is a cation channel found in neuronal and non-neuronal tissues and is believed to play a role in inflammation, pain sensation, and skin disorders. nih.gov The systematic optimization of a lead compound led to the identification of a potent and selective TRPV3 antagonist that demonstrated a favorable preclinical profile in models of neuropathic and central pain. nih.gov
Another avenue of investigation involves the inhibition of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is linked to neurotoxicity in various neurological disorders. Substituted 6-phenyl-pyridin-2-ylamines have been identified as potent and selective inhibitors of the human nNOS isoform. nih.gov This selective inhibition is a critical attribute, as it avoids the non-selective inhibition of other NOS isoforms that are essential for normal physiological functions.
The ability of these pyridine derivatives to selectively target proteins involved in neuropathic pain and neuronal damage highlights their potential for the development of novel neuroprotective therapies.
Potential in Drug Discovery and Pharmaceutical Development
The pyridine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org This versatility has made pyridine and its derivatives, including those of this compound, a cornerstone in the discovery and development of new drugs for a wide range of diseases. rsc.org
The applications of pyridine derivatives in pharmaceuticals are diverse:
Anti-fibrotic agents: Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity. Several of these compounds were found to be more potent than the existing drug Pirfenidone. nih.govmdpi.com
Antiviral agents: Pyridine derivatives have been investigated for their potential against the Human Immunodeficiency Virus (HIV). Some pyridine ribosides have shown potential in combating HIV infection. rsc.org
Anticancer agents: The pyridine scaffold is present in the approved cancer drug Imatinib (Gleevec). rsc.org
TRPV3 Antagonists: As mentioned previously, derivatives are being developed as potential treatments for pain and inflammation. nih.gov
The widespread success of pyridine-containing drugs underscores the immense potential held by derivatives of this compound in pharmaceutical development. The adaptability of the pyridine core allows for the fine-tuning of pharmacological properties to create highly specific and effective therapeutic agents.
Enzyme Inhibition Studies
The ability of pyridine derivatives to act as enzyme inhibitors is a key aspect of their therapeutic potential. By selectively blocking the activity of specific enzymes, these compounds can modulate disease-related biochemical pathways.
A notable example is the inhibition of neuronal nitric oxide synthase (nNOS) by substituted 6-phenyl-pyridin-2-ylamines. nih.gov These compounds have been shown to be potent inhibitors of the human nNOS isoform, which is a significant target in the treatment of neurodegenerative diseases. nih.gov
To ensure that these compounds are acting on their intended target, counter-screening against unrelated enzymes is often performed to rule out non-specific binding. Techniques such as Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and stoichiometry for the primary target versus off-targets.
The potential for pyridine derivatives to act as nucleophiles and compete with oxygen in biochemical reactions suggests they may inhibit various metabolic enzymes. The study of enzyme inhibition by derivatives of this compound is a promising area of research for the development of targeted therapies.
Advanced Research and Applications
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. (S)-1-(Pyridin-2-yl)ethanol is an ideal candidate for such processes due to its distinct functional groups.
The fundamental principle of self-assembly involves pre-programming molecular subunits with specific recognition elements that guide their spontaneous organization into larger, more complex entities under mild conditions. nih.gov The pyridine (B92270) nitrogen atom in this compound can act as a Lewis base, coordinating with metal ions, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This dual functionality allows for the formation of intricate, predictable supramolecular architectures.
Coordination-driven self-assembly is a powerful technique for constructing discrete, stable supramolecular structures. nih.gov In this approach, metal centers with specific coordination geometries are combined with ligands containing multiple binding sites. The pyridyl group of this compound can act as a ligand for various metal ions (e.g., Pt(II), Pd(II), Cu(II)), driving the formation of metallacycles, cages, and coordination polymers. The chirality of the (S)-enantiomer can introduce stereochemical control into the final assembled structure, leading to the formation of single-handed helical structures or other chiral supermolecules.
Furthermore, the hydroxyl group facilitates the formation of hydrogen-bonded networks. These interactions can work in concert with metal coordination or independently to form liquid crystals, gels, or other organized assemblies. The directionality and specificity of these non-covalent bonds allow for the precise construction of functional supramolecular systems from simple molecular building blocks. nih.govyoutube.com
Material Science Applications
The properties of this compound and its derivatives make them attractive for applications in material science, particularly in catalysis and the development of functional materials. chemscene.com Its role as a chiral ligand is central to many of these applications.
When complexed with transition metals, this compound can form catalysts for asymmetric synthesis. These catalysts are crucial for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. The stereochemistry of the ligand directs the chemical reaction to favor the formation of one enantiomer over the other. For instance, iron(II) complexes with ligands derived from pyridyl structures have been successfully used as catalysts in the transfer hydrogenation of ketones. researchgate.net The molecular structure of the catalyst, influenced by the ligand, has a significant impact on its catalytic activity. mdpi.com
Beyond catalysis, pyridyl-containing compounds are used as building blocks for functional materials with specific optical, electronic, or magnetic properties. The pyridine ring can participate in π-π stacking interactions, contributing to the stability and electronic properties of materials. By modifying the structure of this compound, it is possible to tune these properties. For example, incorporating it into larger conjugated systems could lead to the development of new organic light-emitting diode (OLED) materials or molecular sensors. The compound 2-Pyridineethanol has been used in the preparation of mononuclear nickel(II) acetate (B1210297), demonstrating the utility of this class of compounds in creating specific metal complexes. sigmaaldrich.com
| Application Area | Role of this compound | Potential Material Type | Research Finding |
| Asymmetric Catalysis | Chiral Ligand | Metal-Ligand Complexes | Pyridyl-imine Fe(II) complexes are effective catalysts for transfer hydrogenation. researchgate.net |
| Functional Materials | Structural Building Block | Coordination Polymers, Metal-Organic Frameworks (MOFs) | Pyridine derivatives can be used to synthesize complexes with specific properties, such as (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol using a Cu(II) catalyst. google.com |
| Molecular Recognition | Chiral Selector | Chiral Stationary Phases (CSPs) for Chromatography | The defined stereochemistry allows for the separation of other chiral molecules. |
Industrial Scale-Up Considerations for Production
Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of numerous factors to ensure efficiency, cost-effectiveness, quality, and safety. adesisinc.com This process, known as scale-up, bridges the gap between lab discovery and commercial manufacturing. zeton.com
Key considerations include process optimization to maximize yield and minimize waste, which is crucial for economic viability. adesisinc.com Rigorous quality control protocols and in-process checks are necessary to maintain the purity and properties of the final product. adesisinc.com
A patented method for producing related pyridine ethanol (B145695) derivatives provides insight into potential industrial processes. This method involves reacting a pyridine derivative with an aldehyde in the presence of a tertiary amine catalyst. google.com The process demonstrates high selectivity and yield.
| Parameter | Laboratory Scale | Pilot/Industrial Scale Consideration | Rationale |
| Batch Size | Grams to Kilograms | >100 kg | Equipment must be appropriately sized to handle larger volumes without compromising reaction efficiency or creating excessive production time. youtube.com |
| Reactors | Glass Flasks | Stainless Steel Autoclaves (e.g., 3 L capacity or larger) google.com | Durability, pressure resistance, and better heat transfer capabilities are required for large-scale reactions. Material of construction must be non-reactive. youtube.com |
| Reagent Handling | Manual Addition | Automated Dosing Systems, Screw Feeders, Metering Pumps | Ensures accurate, controlled addition of reactants and improves safety and consistency. pharmdbm.com |
| Process Control | Manual Monitoring | Sophisticated Instruments for Real-time Monitoring (Temperature, Pressure, pH) | Maintains optimal reaction conditions, ensuring consistent product quality and yield. iptsalipur.org |
| Mixing | Magnetic Stirrers | Mechanical Agitators (Impellers, Baffles) | Ensures homogeneity in large reaction volumes, which is critical for consistent reaction rates and heat distribution. pharmdbm.com |
| Heating/Cooling | Heating Mantles, Ice Baths | Jacketed Reactors with Heat Exchange Fluids | Provides precise and uniform temperature control for large batches, which is essential for managing reaction kinetics and preventing side reactions. youtube.com |
| Product Isolation | Filtration, Extraction | Centrifuges, Large-Scale Filtration Units | Efficiently separates the product from the reaction mixture and byproducts on a large scale. |
| Purification | Column Chromatography | Distillation, Crystallization | More economical and scalable methods for achieving high purity in commercial production. google.com |
An example from a patented process for a related compound, 1-(Pyridin-2-yl)propan-2-ol, achieved a 94% selectivity and a 90% yield by reacting 2-methylpyridine (B31789) with acetaldehyde (B116499) at 140°C. google.com The process also allowed for a 98% recovery rate of unreacted 2-methylpyridine, highlighting the efficiency required for industrial viability. google.com Such parameters are critical for designing a robust and economical large-scale manufacturing process for this compound.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for producing (S)-1-(Pyridin-2-yl)ethanol with high enantiomeric purity?
- Methodological Answer : A common approach involves asymmetric reduction of the corresponding ketone precursor, such as 1-(pyridin-2-yl)ethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori systems). Ethanol is often used as a solvent with acetic acid to stabilize intermediates, followed by refluxing and recrystallization to enhance purity .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess using chiral HPLC or polarimetry.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve the chiral center and pyridine ring protons (e.g., δ 8.5–7.0 ppm for aromatic protons, δ 4.8–4.5 ppm for the hydroxyl-bearing methine).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 137.13 g/mol for CHNO).
- IR Spectroscopy : Detects hydroxyl (~3300 cm) and pyridine ring vibrations (~1600 cm) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Storage : Keep in a cool, dry place away from oxidizers; refer to SDS for hazard classifications (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can crystallographic tools resolve challenges in determining the absolute configuration of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve chiral centers. Mercury software aids in visualizing anisotropic displacement parameters and molecular packing .
- Twinned Data : For twinned crystals, employ SHELXD or SHELXE to deconvolute overlapping reflections .
- Data Table :
| Parameter | Value for (S)-Enantiomer |
|---|---|
| Space Group | P2 (chiral) |
| Flack Parameter | ~0.0 (validates S-configuration) |
Q. How do stereochemical differences between (S)- and (R)-enantiomers affect biological activity?
- Methodological Answer :
- Enzyme Binding Assays : Compare inhibition constants (K) using enantiopure samples. For example, (S)-enantiomers may exhibit higher affinity for chiral receptors due to spatial compatibility .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., docking studies using AutoDock Vina) to rationalize activity differences .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference studies for variables like purity (e.g., chiral contaminants in racemic mixtures), assay conditions (pH, solvent), and cell lines used.
- Reproducibility Tests : Validate results in orthogonal assays (e.g., microbial vs. mammalian cell models) .
Methodological Notes
- Avoid Common Pitfalls :
- Advanced Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
